4-Ethoxy-2,3-difluoroaniline
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Overview
Description
4-Ethoxy-2,3-difluoroaniline, also known as this compound, is a useful research compound. Its molecular formula is C8H9F2NO and its molecular weight is 173.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
4-Ethoxy-2,3-difluoroacetophenone, an intermediate derived from 4-Ethoxy-2,3-difluoroaniline, has been synthesized through a Friedel-Crafts reaction. The synthesis process, involving 2,3-difluoroethoxybenzene and acetyl chloride as starting materials, aims to achieve a purity of more than 99%. The resulting compound has been characterized using various techniques including 1HNMR, IR, and GC-MS, demonstrating its potential as a liquid crystal intermediate (Tong Bin, 2013).
Quantum Chemical Computational Studies
A detailed study on 2,4-difluoroaniline, a compound related to this compound, was conducted using Density Functional Theory (DFT). The research explored hyperpolarizability, frontier molecular orbital analysis, and NBO. The study's findings highlight the molecule's chemical stability and potential for Non-Linear Optical (NLO) applications, indicating a high chemical hardness and a significant energy gap between the HOMO and LUMO (L. Antony Selvam et al., 2020).
Mechanism of Action
Target of Action
It belongs to the class of anilines , which are often involved in various biological processes due to their ability to interact with a wide range of enzymes and receptors.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Ethoxy-2,3-difluoroaniline . Factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interactions with its targets.
Properties
IUPAC Name |
4-ethoxy-2,3-difluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGQPBARTOHEJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625709 |
Source
|
Record name | 4-Ethoxy-2,3-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189751-13-1 |
Source
|
Record name | 4-Ethoxy-2,3-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.